

Application Notes and Protocols for Geochemical Modeling of Tungsten-182 Distribution

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Compound of Interest

Compound Name: **Tungsten-182**

Cat. No.: **B076582**

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I. Application Note: The ^{182}Hf - ^{182}W Isotope System as a Tracer of Planetary Differentiation

The short-lived ^{182}Hf - ^{182}W isotope system is a powerful tool in geochemistry for investigating the earliest processes of planetary formation and differentiation, occurring within the first ~70 million years of Solar System history.^[1] The system's utility stems from the distinct geochemical behaviors of Hafnium (Hf) and Tungsten (W). Hf is a lithophile element, meaning it preferentially partitions into the silicate mantle during planetary differentiation. In contrast, W is a moderately siderophile ("iron-loving") element, causing it to be largely segregated into the metallic core.^{[2][3][4]}

The now-extinct radionuclide ^{182}Hf decays to the stable ^{182}W with a half-life of approximately 8.9 million years.^{[5][6]} Due to the partitioning behavior of Hf and W, the silicate mantle becomes enriched in Hf relative to W, while the core is enriched in W but depleted in Hf. This leads to the mantle developing a more radiogenic ^{182}W signature (an excess of ^{182}W) compared to the bulk Earth and the core.^{[1][7]} Consequently, variations in the $^{182}\text{W}/^{184}\text{W}$ ratio, expressed as $\mu^{182}\text{W}$ (the parts-per-million deviation from a terrestrial standard), in geological samples provide critical insights into:

- Timescales of planetary accretion and core formation.^{[4][8]}
- Early mantle differentiation and the preservation of primordial reservoirs.^[9]

- Core-mantle interaction processes.[2][3][10]
- The history of late-accreted material (late veneer) to Earth.[3]

These application notes provide an overview of the analytical protocols required for high-precision ^{182}W isotope analysis and a summary of typical ^{182}W values found in various geological materials.

II. Quantitative Data Summary: ^{182}W Isotopic Compositions

The isotopic composition of Tungsten is reported as the $\mu^{182}\text{W}$ value, which represents the parts-per-million deviation of the $^{182}\text{W}/^{184}\text{W}$ ratio of a sample from that of a terrestrial standard.

$$\mu^{182}\text{W} = [(^{182}\text{W}/^{184}\text{W})_{\text{sample}} / (^{182}\text{W}/^{184}\text{W})_{\text{standard}} - 1] \times 10^6$$

The following tables summarize representative $\mu^{182}\text{W}$ data for various geological samples, illustrating the typical ranges observed.

Table 1: $\mu^{182}\text{W}$ Values in Archean and Modern Mantle-Derived Rocks

Sample Type / Location	Age	Average $\mu^{182}\text{W}$ (ppm)	Reference
Archean Rocks			
Itsaq Gneiss Complex, Greenland	~3.8 Ga	~ +13	[11][12]
Kostomuksha Komatiites, Russia	~2.8 Ga	positive excess	[9]
Temagami BIF (Si-rich), Canada	~2.7 Ga	+7.9	[13]
Temagami BIF (Fe-rich), Canada	~2.7 Ga	+5.3	[13]
Mt. Ada Basalts, Pilbara Craton	~3.475 Ga	+13.1 to +15.3	[2][3]
Modern Rocks			
Ocean Island Basalts (OIBs)	Modern	-20 to +5	[3]
Réunion Island Hotspot	Modern	-8.9 to -20.2	[14]
Kerguelen Archipelago Hotspot	Modern	-8.4 to -11.9	[14]
Kimberlites (Global Suite)	Variable	~ -6	[1]
Bulk Silicate Earth (BSE)	Modern	0 (by definition)	[13]
Earth's Core (modeled)	-	~ -220	[1]

III. Experimental Protocols

High-precision analysis of ^{182}W requires meticulous sample preparation to separate Tungsten from the sample matrix and highly sensitive mass spectrometry techniques.

A. Sample Preparation and Tungsten Separation

This protocol is a composite of established methods for separating W from silicate rock samples for isotopic analysis.[13][15]

- Sample Digestion:
 - Weigh approximately 1-6 grams of powdered whole-rock sample.
 - Transfer the powder to a clean Savillex® PFA beaker.
 - Add a known amount of a ^{180}W - ^{183}W double-spike solution to allow for correction of instrumental mass fractionation.[16]
 - Digest the sample using a mixture of concentrated hydrofluoric (HF) and nitric (HNO_3) acids. Heat on a hotplate at $\sim 120^\circ\text{C}$ for several days until complete dissolution is achieved.
 - Evaporate the acid mixture and perform subsequent dry-downs with concentrated HNO_3 to break down any remaining fluorides.
 - Dissolve the final residue in an appropriate acid mixture (e.g., 6M HCl - 1M HF) in preparation for chromatography.
- Multi-Stage Ion-Exchange Chromatography: A multi-column approach is necessary to achieve the high purity of W required for analysis.[13][15]
 - Stage 1: Anion Exchange (AG 1-X8 resin):
 - Condition an anion exchange column (e.g., AG 1-X8 resin) with the appropriate acid.
 - Load the dissolved sample onto the column.
 - Elute the bulk matrix elements with a series of acid washes (e.g., HCl-HF mixtures).

- Collect the fraction containing high field strength elements (HFSE), including Ti, Zr, Hf, and W. This step separates W from the majority of matrix elements.[15]
- Stage 2: Cation Exchange (AG 50W-X8 resin):
 - Further purify the collected HFSE fraction using a cation exchange column to remove any remaining cationic matrix elements.[13]
- Stage 3: Extraction Chromatography (TEVA and TODGA resin):
 - Use a TEVA resin column to further isolate the W fraction.[13]
 - Employ a TODGA (N,N,N',N'-tetra-n-octylglycolamide) extraction chromatography method to separate W from interfering elements like Ti, Zr, and Hf with high purity.[15]
- Stage 4: Organic Compound Removal:
 - Pass the final W eluate through a column with Eichrom prefilter® material to remove any organic compounds leached from the resins.[13]
 - Treat the final purified W fraction with concentrated HNO_3 and 30% H_2O_2 and gently heat to destroy any residual organics.

B. Mass Spectrometric Analysis

Two primary methods are used for high-precision Tungsten isotope analysis: Negative Thermal Ionization Mass Spectrometry (N-TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Protocol 1: Negative Thermal Ionization Mass Spectrometry (N-TIMS)

N-TIMS is a common technique for achieving high precision on very small sample sizes.[15] [17]

- Filament Preparation: Use single Rhenium (Re) filaments, outgassed at high current (>4.5 A) for at least 48 hours prior to use.[17]
- Sample Loading:

- Load the purified W sample (typically 0.3-1.25 µg) onto the Re filament in an HCl matrix. [17]
- Briefly heat the filament to a dull red glow.
- Add an ionization enhancer solution to the sample. A common activator contains Lanthanum (La) and Gadolinium (Gd) (e.g., 1 µL containing 20 µg La and 5 µg Gd).[15] [17]
- Mass Spectrometry:
 - Analyze the sample on a thermal ionization mass spectrometer (e.g., Thermo Scientific™ Triton™ XT) in negative ion mode, measuring WO_3^- ions.[15][17]
 - Employ a multi-static analytical protocol, measuring all relevant tungsten isotope masses (e.g., ^{182}W , ^{183}W , ^{184}W , ^{186}W).
 - Use amplifiers with 10^{11} ohm or 10^{13} ohm resistors for high sensitivity.[15][17]
 - Correct for instrumental mass fractionation using the stable $^{186}\text{W}/^{184}\text{W}$ ratio (assuming a constant value of 0.927670) or, more accurately, using the previously added ^{180}W - ^{183}W double-spike.[16][18]
 - Run analyses for several hours (e.g., ~11 hours with ~560 measurement cycles) to achieve the highest internal precision.[17][18]

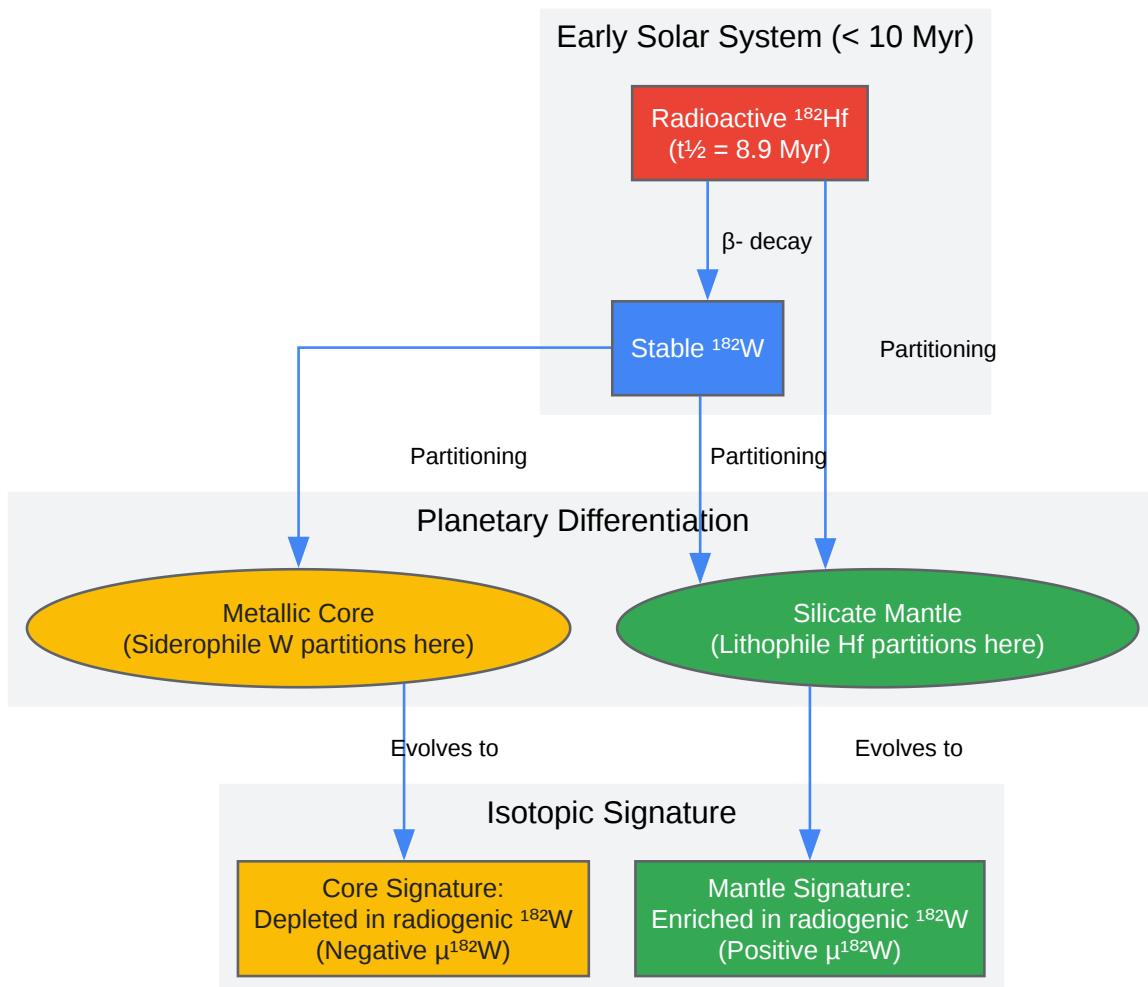
Protocol 2: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is another high-precision technique widely used for W isotope analysis.[13][19]

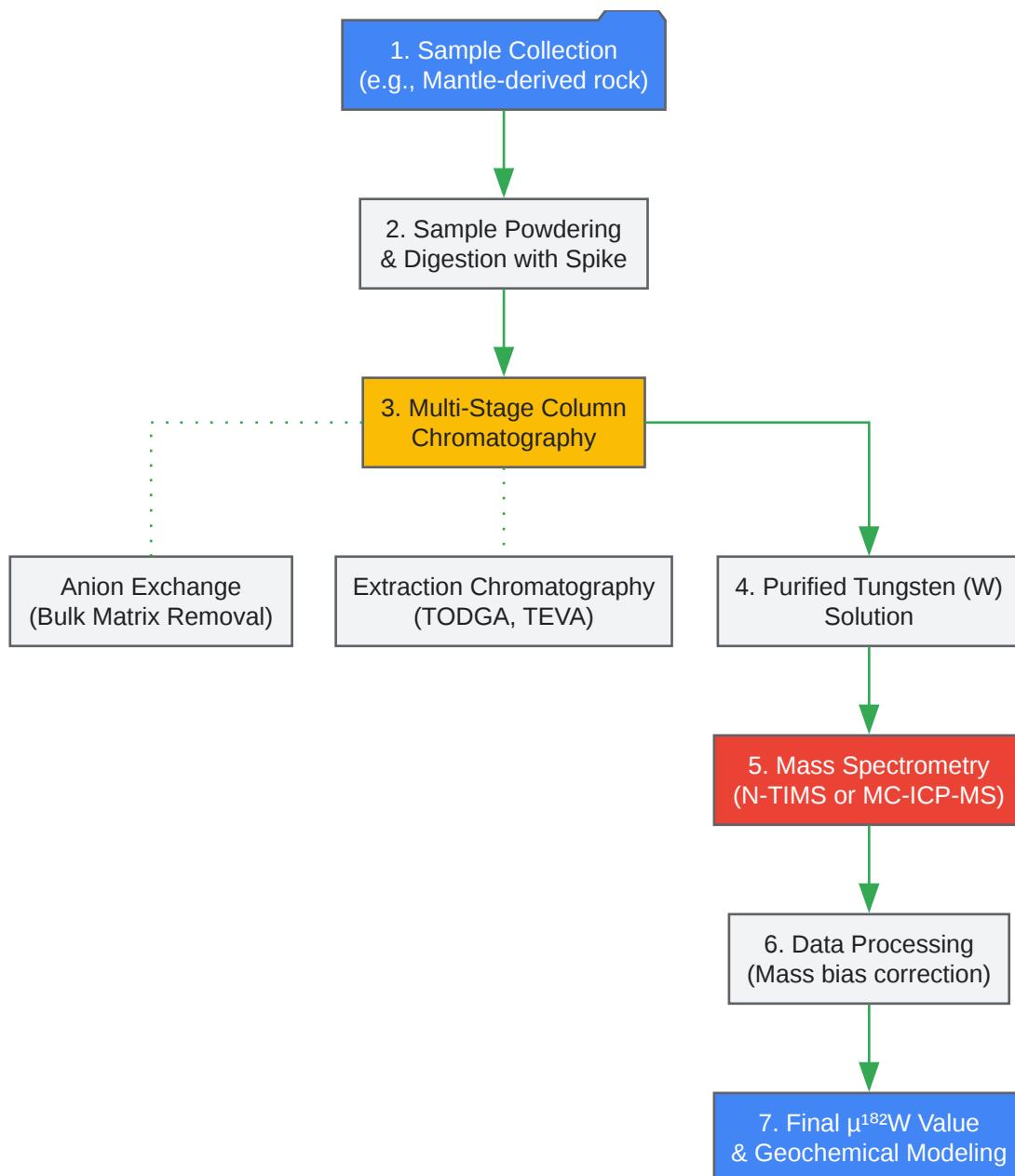
- Sample Introduction: Introduce the purified W sample solution into the plasma source using a sample introduction system such as an Aridus II or Apex Omega, at a low uptake rate (e.g., ~60 µL/min).[13]
- Mass Spectrometry:
 - Analyze the sample on a MC-ICP-MS instrument (e.g., Thermo Fisher® Neptune Plus).

- Measure the ion beams for ^{182}W , ^{183}W , ^{184}W , and ^{186}W simultaneously in Faraday cups equipped with 10^{11} ohm amplifiers.[13]
- Correct for instrumental mass bias using the ^{180}W - ^{183}W double-spike added at the beginning of the chemical procedure.[16]
- Potential analytical issues related to mass-independent fractionation on ^{183}W must be monitored and corrected for, often by ensuring complete removal of organic compounds during the chemical separation phase.[13]
- Bracket sample measurements with analyses of a known W standard solution (e.g., Alfa Aesar W standard) to monitor instrument performance and ensure data quality.[13]

IV. Visualizations: Workflows and Conceptual Models

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Caption: Conceptual model of ^{182}W generation and distribution during Earth's differentiation.



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Caption: General analytical workflow for high-precision ^{182}W isotope analysis of geological samples.

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